molecular formula C19H20N2O6S B11228992 methyl 2-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 2-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11228992
M. Wt: 404.4 g/mol
InChI Key: RYNLEUGIQJQFLK-UHFFFAOYSA-N
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Description

METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxazine ring and methanesulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[(2R)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate
  • Methyl 2-({5-[(2S)-6-chloro-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
  • Methyl 2-(6-tert-butyl-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate

Uniqueness

METHYL 3-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-2-METHYLBENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 2-methyl-3-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O6S/c1-12-13(19(23)26-2)7-6-8-14(12)20-18(22)17-11-21(28(3,24)25)15-9-4-5-10-16(15)27-17/h4-10,17H,11H2,1-3H3,(H,20,22)

InChI Key

RYNLEUGIQJQFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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